molecular formula C11H10N2O2 B1401622 Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate CAS No. 1260892-95-2

Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate

Cat. No. B1401622
CAS RN: 1260892-95-2
M. Wt: 202.21 g/mol
InChI Key: GYZVVQHDGNCEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate” is likely a nitrogen-containing heterocyclic compound due to the presence of a pyrrole ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom . The pyridin-2-yl group attached to the pyrrole ring is a derivative of pyridine, another nitrogen-containing heterocycle .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Petasis reaction , which involves the reaction of an aldehyde, an amine, and a boronic acid .

Scientific Research Applications

Scaffold for Synthesis of Highly Functionalized Compounds

Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate serves as a versatile scaffold for synthesizing various functionalized compounds. For instance, it is used in the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

Relay Catalysis for Methyl 4-Aminopyrrole-2-Carboxylates

The chemical is instrumental in one-pot synthesis strategies, like the relay catalytic cascade reaction, to produce methyl 4-aminopyrrole-2-carboxylates. This process uses a FeCl2/Et3N binary catalytic system, demonstrating its utility in complex organic syntheses (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Synthesis of Trifluoromethyl-Substituted Aminopyrroles

The compound is also pivotal in the synthesis of trifluoromethyl-substituted aminopyrroles, a process that utilizes 2H-azirine ring expansion strategies. This synthesis route highlights its role in creating complex molecules with potential pharmacological applications (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Building Block in Antibacterial Agents

This compound is used in the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, a series of compounds with demonstrated antibacterial activity. This underlines its potential in creating novel antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Antimicrobial Agent Synthesis

Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. These compounds demonstrate good antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Hublikar et al., 2019).

Synthesis of Novel Nitrogen Heterocycles

The compound is used in the preparation of new methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, serving as a building block in synthesizing various nitrogen heterocycles with potential therapeutic interest (Rochais, Lisowski, Dallemagne, & Rault, 2004).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, many nitrogen-containing heterocycles are used in drug discovery due to their ability to interact with biological targets .

properties

IUPAC Name

methyl 4-pyridin-2-yl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-6-8(9)10-4-2-3-5-13-10/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZVVQHDGNCEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856468
Record name Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260892-95-2
Record name Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate
Reactant of Route 4
Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.